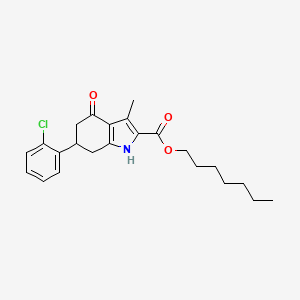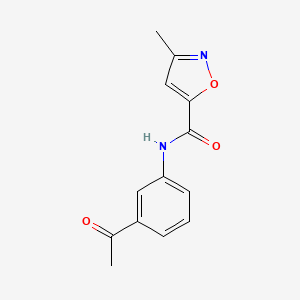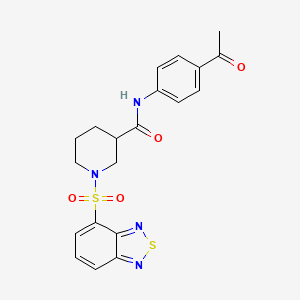
N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.
Introduction of the benzothiadiazole moiety: The benzothiadiazole group is introduced through a sulfonylation reaction, where a sulfonyl chloride derivative of benzothiadiazole reacts with the piperidine intermediate.
Acetylation of the phenyl ring: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the piperidine ring.
Reduction: Reduction reactions may target the sulfonyl group or the benzothiadiazole moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide: can be compared with other sulfonyl piperidine carboxamides or benzothiadiazole derivatives.
This compound: is unique due to the specific combination of functional groups, which may confer distinct biological or chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may result in unique interactions with biological targets or distinct chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H20N4O4S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O4S2/c1-13(25)14-7-9-16(10-8-14)21-20(26)15-4-3-11-24(12-15)30(27,28)18-6-2-5-17-19(18)23-29-22-17/h2,5-10,15H,3-4,11-12H2,1H3,(H,21,26) |
InChI Key |
PMGPFKCUPNMGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11430124.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B11430125.png)
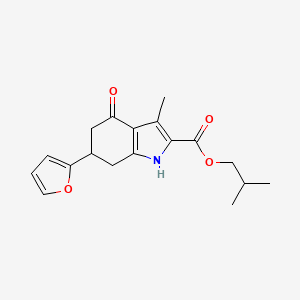
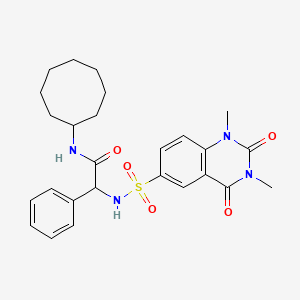
![2-(4-bromo-3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11430149.png)
![N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide](/img/structure/B11430157.png)
![1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]azepane](/img/structure/B11430164.png)

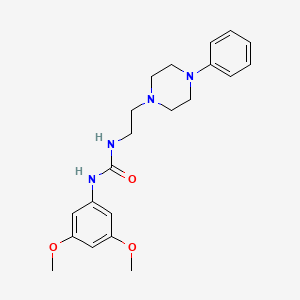
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B11430194.png)
![(2E)-2-[4-(dimethylamino)benzylidene]-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430209.png)
![(2Z)-6-(4-methylbenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11430215.png)
